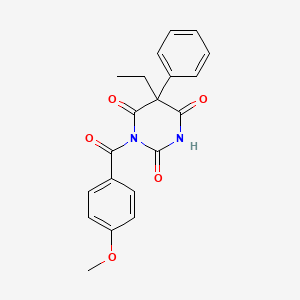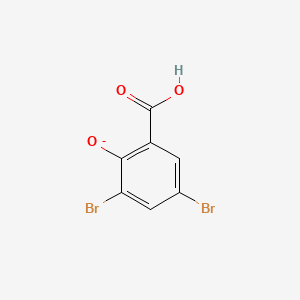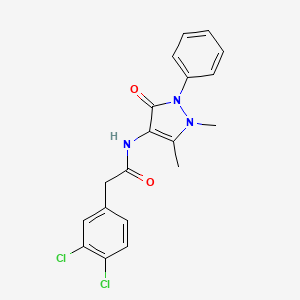![molecular formula C23H35N3O5S B13376122 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide](/img/structure/B13376122.png)
1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyrrolidinylcarbonyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrrolidinylcarbonyl Moiety: This step involves the reaction of the intermediate with pyrrolidinylcarbonyl chloride under controlled conditions.
Final Coupling: The final product is obtained by coupling the intermediate compounds using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process.
化学反応の分析
Types of Reactions
1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and mild heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or thioethers.
科学的研究の応用
1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, leading to alterations in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
類似化合物との比較
Similar Compounds
- 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide
- 1-[(4-ethoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide
- 1-[(4-methoxyphenyl)sulfonyl]-N-[2-ethyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C23H35N3O5S |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)sulfonyl-N-[(2S,3R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H35N3O5S/c1-4-17(2)21(23(28)25-13-5-6-14-25)24-22(27)18-8-7-15-26(16-18)32(29,30)20-11-9-19(31-3)10-12-20/h9-12,17-18,21H,4-8,13-16H2,1-3H3,(H,24,27)/t17-,18?,21+/m1/s1 |
InChIキー |
MYMFPDQOOCHSLJ-WFYHXULLSA-N |
異性体SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376046.png)

![6-methyl-N'-[1-(4-methylphenyl)ethylidene]nicotinohydrazide](/img/structure/B13376056.png)
![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13376072.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13376077.png)
![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B13376080.png)
![4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13376081.png)

![1-(3-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376089.png)
![N-benzyl-N'-({[5-oxo-6-(2-thienylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea](/img/structure/B13376094.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376103.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13376114.png)
![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13376119.png)
